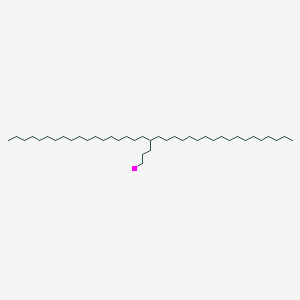

19-(3-Iodopropyl)heptatriacontane

Description

BenchChem offers high-quality 19-(3-Iodopropyl)heptatriacontane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19-(3-Iodopropyl)heptatriacontane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

19-(3-iodopropyl)heptatriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFNSKJQKQUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

19-(3-Iodopropyl)heptatriacontane (CAS 1413918-74-7): A Strategic Building Block for High-Mobility Organic Semiconductors

Executive Summary

In the development of next-generation organic electronics—such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)—researchers face a fundamental paradox: the Solubility vs. Packing trade-off. Highly planar, rigid conjugated polymer backbones (like BDOPV, isoindigo, or naphthalene diimide) are required for efficient charge transport, but these rigid structures are notoriously insoluble.

To achieve solution processability, bulky alkyl side chains must be attached. However, standard branched chains create severe steric hindrance, twisting the polymer backbone, disrupting π−π stacking, and plummeting charge carrier mobility. 19-(3-Iodopropyl)heptatriacontane (CAS 1413918-74-7) is a specialized alkylating agent engineered to solve this exact problem. By utilizing a massive 37-carbon "swallowtail" branch separated from the reactive iodide by a 3-carbon propyl spacer, this molecule provides immense solubility while preserving the critical planarity of the conjugated backbone[1].

Chemical Identity & Structural Data

19-(3-Iodopropyl)heptatriacontane is an ultra-long, perfectly symmetric branched aliphatic iodide. The structure consists of a 37-carbon linear backbone (heptatriacontane) with a 3-iodopropyl group attached precisely at the C19 position.

| Property | Specification |

| Chemical Name | 19-(3-Iodopropyl)heptatriacontane |

| CAS Number | 1413918-74-7 |

| Molecular Formula | C₄₀H₈₁I |

| Molecular Weight | 688.99 g/mol |

| Physical Form | Solid (at standard conditions) |

| InChI Key | PMGFNSKJQKQUPQ-UHFFFAOYSA-N |

| Primary Application | Side-chain engineering in OPV/OFET polymers |

The Causality of Side-Chain Engineering: Branching Point Extension

The integration of 19-(3-Iodopropyl)heptatriacontane into a polymer system relies on a mechanistic principle known as Branching Point Extension [2].

When a standard branched chain (e.g., 2-octyldodecyl) is attached to a polymer, the branching point (the bulky CH group) is located immediately adjacent to the polymer backbone. The resulting steric clash forces the polymer to twist out of its planar conformation.

By using 19-(3-Iodopropyl)heptatriacontane, the branching point is pushed exactly three carbons away from the backbone (a C3 spacer)[3].

-

Causality of the Spacer: The linear propyl spacer is slim enough to fit within the π−π stacking lattice without disrupting it, allowing the polymer backbones to approach each other closely (reducing the stacking distance to <3.6 Å).

-

Causality of the Tail: Once outside the immediate π−π stacking zone, the massive 37-carbon branched tail acts as a highly flexible, entropically favorable solvent-interacting shield, granting the polymer exceptional solubility in solvents like chloroform and chlorobenzene[1].

Logical causality of branching point extension on semiconductor performance.

Quantitative Impact on Device Performance

The strategic use of a C3 spacer via 19-(3-Iodopropyl)heptatriacontane yields exponential improvements in device metrics. As demonstrated in literature evaluating BDOPV and NDI-based polymers, moving the branching point away from the backbone tightens the crystalline lattice and dramatically boosts electron mobility[1][2].

Table: Impact of Branching Position on Polymer Microstructure and Mobility

| Side-Chain Architecture | Branching Spacer | π−π Stacking Distance (Å) | Electron Mobility (cm²/Vs) | Film Morphology |

| 2-Octyldodecyl | C0 (No spacer) | ~3.75 | ~0.01 | Amorphous / Weakly Ordered |

| 4-Decyltetradecyl | C2 Spacer | ~3.62 | ~0.86 | Semicrystalline |

| 19-(Propyl)heptatriacontane | C3 Spacer | ~3.58 | > 3.00 | Highly Crystalline |

Experimental Protocol: N-Alkylation of Conjugated Cores

Attaching a 40-carbon alkyl iodide to a rigid conjugated core (such as a lactam or imide) requires specialized conditions. The extreme hydrophobicity and steric bulk of 1413918-74-7 make standard nucleophilic substitution sluggish, and traditional column chromatography is often ineffective for purification. The following self-validating protocol utilizes rigorous thermal and extraction techniques.

Step-by-Step Methodology

-

Deprotonation of the Core:

-

Dissolve 1.0 equivalent of the conjugated lactam/imide core (e.g., BDOPV) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). Heat the mixture to 80 °C for 1 hour.

-

Causality: This step ensures complete deprotonation of the secondary amines, generating highly nucleophilic nitrogen anions.

-

-

High-Temperature Alkylation:

-

Add 2.2 equivalents of 19-(3-Iodopropyl)heptatriacontane to the reaction flask.

-

Elevate the temperature to 120 °C and stir vigorously for 48 hours.

-

Causality: The massive C37 branched tail creates an immense activation energy barrier due to steric shielding. Sustained high heat is mandatory to drive the SN2 substitution to completion.

-

-

Quenching and Crude Precipitation:

-

Cool the reaction to room temperature and pour it dropwise into rapidly stirring methanol.

-

Collect the crude precipitate via vacuum filtration.

-

-

Soxhlet Extraction (Critical Purification):

-

Transfer the crude solid to a cellulose Soxhlet thimble.

-

Extract sequentially with methanol (24 h) and acetone (24 h).

-

Causality: Unreacted 19-(3-Iodopropyl)heptatriacontane is extremely greasy and acts as an insulating impurity in electronic devices. It cannot be washed away by simple filtration. Soxhlet extraction leverages continuous differential solubility to strip away these aliphatic impurities, yielding >99% purity without the need for silica gel chromatography.

-

-

Product Recovery:

-

Perform a final Soxhlet extraction using chloroform to dissolve the fully functionalized product. Concentrate the solvent in vacuo to isolate the pure monomer.

-

Workflow for functionalizing conjugated polymers and fabricating OFETs.

References

- 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 - Sigma-Aldrich Sigma-Aldrich.

- Critical Role of Alkyl Chain Branching of Organic Semiconductors in Enabling Solution-Processed N-Channel Organic Thin-Film Transistors with Mobility of up to 3.50 cm² V–1 s–1 Journal of the American Chemical Society (ACS).

- High-performance polymer field-effect transistors: from the perspective of multi-level microstructures N

- Synthesis, Characterization, and Field-Effect Transistor Properties of Naphthalene Diimide-Based Conjugated Polymers with Fluorine-Containing Branched Side Chains Macromolecules (ACS).

Sources

Synthesis and Characterization of 19-(3-Iodopropyl)heptatriacontane: A Definitive Technical Guide

Introduction & Mechanistic Rationale

The design and synthesis of ionizable lipids represent the critical path in the development of next-generation Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7)[1] is a highly specialized, branched alkyl iodide that serves as a premium hydrophobic tail precursor.

The structural topology of this molecule—a central methine carbon (C19) flanked by two massive 18-carbon chains ( C18H37 ) and a 3-iodopropyl anchor—is not arbitrary. When coupled with a polyamine headgroup, this specific branching angle forces the resulting lipid into a cone-shaped geometry. This geometry is thermodynamically required to facilitate the transition of the LNP membrane from a lamellar phase to an inverted hexagonal ( HII ) phase within the acidic environment of the endosome, thereby maximizing endosomal escape and cytosolic nucleic acid delivery[2].

Retrosynthetic Strategy and Workflow

The synthesis of a 40-carbon branched aliphatic iodide[3] requires strict control over chemoselectivity and steric management. Retrosynthetically, the molecule is disconnected at the C19 position. The optimal starting material is 19-heptatriacontanone (stearone) , a symmetric ketone derived from the ketonization of stearic acid.

The synthetic route relies on a four-stage sequence:

-

Nucleophilic Addition to establish the carbon framework.

-

Dehydration to remove the resulting tertiary alcohol.

-

Hydrogenation & Deprotection to saturate the chain and reveal the primary alcohol.

-

Appel Iodination to install the terminal electrophile without triggering carbocation rearrangement[4].

Figure 1: Four-step synthetic workflow for 19-(3-Iodopropyl)heptatriacontane from stearone.

Step-by-Step Experimental Methodologies

Step 1: Grignard Addition (Nucleophilic Attack)

-

Causality & Rationale: The massive aliphatic chains of stearone create a highly non-polar, sterically congested microenvironment. A highly reactive Grignard reagent, (3-(benzyloxy)propyl)magnesium bromide, is used. The benzyl ether protects the terminal oxygen from reacting with the strongly basic Grignard reagent.

-

Protocol:

-

Suspend 19-heptatriacontanone (1.0 eq) in anhydrous THF under an Argon atmosphere.

-

Cool the suspension to 0°C.

-

Dropwise add (3-(benzyloxy)propyl)magnesium bromide (1.5 eq, 1M in THF) over 30 minutes.

-

Warm the reaction to 65°C (reflux) for 12 hours to overcome steric hindrance.

-

Quench slowly with saturated aqueous NH4Cl at 0°C. Extract with hexanes.

-

-

In-Process Control (IPC) & Self-Validation: Run TLC (Hexane/EtOAc 9:1). Stain with Phosphomolybdic Acid (PMA). The disappearance of the ketone spot and the appearance of a lower Rf tertiary alcohol validate the reaction.

Step 2: Acid-Catalyzed Dehydration

-

Causality & Rationale: The tertiary alcohol generated in Step 1 is a thermodynamic sink but is prone to elimination. By utilizing catalytic p-Toluenesulfonic acid (pTSA) in toluene, the hydroxyl is protonated and leaves as water. A Dean-Stark trap physically removes this water, driving Le Chatelier's principle toward the alkene isomer mixture.

-

Protocol:

-

Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous toluene.

-

Add pTSA monohydrate (0.1 eq).

-

Equip the flask with a Dean-Stark apparatus and reflux at 110°C for 6 hours.

-

Cool to room temperature, wash with saturated NaHCO3 to neutralize the acid, and concentrate in vacuo.

-

-

In-Process Control (IPC) & Self-Validation: Monitor the physical volume of water collected in the Dean-Stark trap (theoretical yield = 1 eq). Confirm via FTIR by the complete disappearance of the broad O-H stretch at ~3400 cm−1 .

Step 3: Catalytic Hydrogenation & Deprotection

-

Causality & Rationale: This is a highly efficient dual-purpose step. Palladium on carbon (Pd/C) under a hydrogen atmosphere simultaneously reduces the internal double bond and performs hydrogenolysis of the benzyl ether. An EtOAc/EtOH solvent blend is required to balance the extreme lipophilicity of the substrate with the proton-donating capacity needed for hydrogenolysis.

-

Protocol:

-

Dissolve the alkene intermediate in a 1:1 mixture of EtOAc and absolute EtOH.

-

Add 10% Pd/C (10% w/w relative to substrate).

-

Purge the vessel with Argon, then pressurize with H2 gas to 50 psi.

-

Stir vigorously at 25°C for 24 hours.

-

Filter the suspension through a pad of Celite to remove the catalyst, then concentrate.

-

-

In-Process Control (IPC) & Self-Validation: Acquire a crude 1H NMR spectrum. The complete absence of aromatic protons (multiplet at ~7.3 ppm) and alkene protons (multiplet at ~5.3 ppm) validates total conversion.

Step 4: Iodination via Appel Reaction

-

Causality & Rationale: Converting the primary alcohol to an alkyl iodide requires extreme chemoselectivity to prevent carbocation rearrangements in the massive 40-carbon chain. The Appel reaction utilizes Iodine ( I2 ), Triphenylphosphine ( PPh3 ), and Imidazole to form a halophosphonium intermediate, driving an SN2 substitution under mild, nearly neutral conditions[5].

-

Protocol:

-

Dissolve the primary alcohol (1.0 eq), PPh3 (1.2 eq), and Imidazole (1.2 eq) in anhydrous Dichloromethane (DCM)[4].

-

Cool the solution to 0°C.

-

Add Iodine ( I2 , 1.2 eq) portion-wise to control the exotherm[4].

-

Allow the reaction to warm to 20°C and stir for 12 hours.

-

Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine. Extract with DCM, dry over Na2SO4 , and purify via silica gel chromatography (100% Hexanes).

-

-

In-Process Control (IPC) & Self-Validation: 1H NMR will show a diagnostic upfield shift of the terminal −CH2− protons from ~3.6 ppm (alcohol) to a distinct triplet at ~3.2 ppm (iodide).

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric controls, thermodynamic conditions, and expected yields for the self-validating workflow:

| Step | Transformation | Key Reagents | Conditions | IPC (Self-Validation) | Expected Yield |

| 1 | Nucleophilic Addition | (3-(benzyloxy)propyl)MgBr, THF | 0°C → 65°C, 12h | TLC (9:1 Hex/EtOAc), PMA stain | 75 - 85% |

| 2 | E1 Dehydration | pTSA, Toluene | 110°C, 6h (Dean-Stark) | Water volume, FTIR (loss of OH) | 85 - 90% |

| 3 | Hydrogenolysis | Pd/C, H2 (50 psi), EtOAc/EtOH | 25°C, 24h | 1H NMR (loss of alkene/aromatic) | 90 - 95% |

| 4 | Appel Iodination | I2 , PPh3 , Imidazole, DCM | 0°C → 20°C, 12h | TLC (100% Hexane), 1H NMR | 80 - 88% |

Analytical Characterization Standards

To ensure the synthesized 19-(3-Iodopropyl)heptatriacontane meets the rigorous purity standards required for pharmaceutical lipid precursor applications, the following analytical benchmarks must be met:

-

Molecular Formula: C40H81I [3]

-

Molecular Weight: 688.99 g/mol [1]

-

Physical State: White to off-white waxy solid[6].

-

Predicted Boiling Point: 675.4 ± 23.0 °C[3]

-

1H NMR ( CDCl3 , 400 MHz):

-

δ 3.18 (t, J = 7.0 Hz, 2H, −CH2−I )

-

δ 1.85 (m, 2H, −CH2−CH2−I )

-

δ 1.25 (br s, ~68H, massive methylene envelope of the C18 chains)

-

δ 0.88 (t, J = 6.8 Hz, 6H, terminal −CH3 )

-

-

Storage & Handling: The carbon-iodine bond is susceptible to homolytic cleavage via UV exposure. The product must be stored in amber glass vials, sealed under Argon, and maintained at 2-8°C[6].

References

-

Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Jayaraman, M. et al. Angewandte Chemie International Edition, 2012.[Link]

-

2-(3-Iodopropyl)isoindoline-1,3-dione (Appel Reaction Protocol). Organic Syntheses, 2018.[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]

what is 19-(3-Iodopropyl)heptatriacontane

An In-Depth Technical Guide to 19-(3-Iodopropyl)heptatriacontane for Researchers and Drug Development Professionals

Introduction

19-(3-Iodopropyl)heptatriacontane is a long-chain aliphatic iodoalkane with the chemical formula C40H81I.[1] Its structure, featuring a C37 backbone with a centrally located iodopropyl group, suggests its utility as a specialized chemical intermediate in the fields of materials science and nanomedicine. For researchers and professionals in drug development, this molecule holds particular interest as a potential component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), which are critical for the delivery of nucleic acid therapeutics like mRNA and siRNA. The long alkyl chains provide the necessary lipophilicity for incorporation into lipid bilayers, while the terminal iodide offers a reactive site for further functionalization, enabling the attachment of targeting ligands, cationic headgroups, or other moieties to enhance the performance of the delivery vehicle. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 19-(3-Iodopropyl)heptatriacontane, with a focus on its relevance to the development of advanced therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 19-(3-Iodopropyl)heptatriacontane is presented in the table below. It is important to note that some of the physical properties are predicted values.

| Property | Value | Source |

| CAS Number | 1413918-74-7 | [1] |

| Molecular Formula | C40H81I | [1] |

| Molecular Weight | 688.98 g/mol | [1] |

| Predicted Density | 0.973 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 675.4 ± 23.0 °C | [1] |

| Purity (Typical) | ≥97% | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| GHS Pictogram | GHS07 (Exclamation mark) |

Proposed Synthesis Methodology

A plausible and efficient two-step synthetic route to 19-(3-Iodopropyl)heptatriacontane is proposed, commencing with the synthesis of the precursor alcohol, 19-(3-hydroxypropyl)heptatriacontane, followed by its conversion to the target iodoalkane via a Finkelstein reaction.

Step 1: Synthesis of 19-(3-hydroxypropyl)heptatriacontane via Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it well-suited for the synthesis of long-chain, branched alcohols.[2][3][4] In this proposed step, a Grignard reagent prepared from a long-chain alkyl halide is reacted with an appropriate epoxide to introduce the 3-hydroxypropyl moiety.

Reaction Scheme: R-X + Mg -> R-MgX R-MgX + Epoxide -> R-CH2-CH2-O-MgX R-CH2-CH2-O-MgX + H3O+ -> R-CH2-CH2-OH

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of a suitable long-chain alkyl halide (e.g., 1-bromo-octadecane, 1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel.

-

Initiate the reaction by gentle warming if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Epoxide:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Slowly add a solution of a suitable epoxide, such as (2-bromoethyl)oxirane (1.1 equivalents), in anhydrous diethyl ether or THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 19-(3-hydroxypropyl)heptatriacontane.

-

Step 2: Synthesis of 19-(3-Iodopropyl)heptatriacontane via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides, and can also be adapted for the conversion of alcohols.[5][6] In this step, the hydroxyl group of the precursor alcohol is converted to a good leaving group (e.g., a tosylate or mesylate) which is then displaced by iodide.

Reaction Scheme: R-OH + TsCl -> R-OTs R-OTs + NaI -> R-I + NaOTs

Experimental Protocol:

-

Tosylation of the Alcohol:

-

Dissolve 19-(3-hydroxypropyl)heptatriacontane (1.0 equivalent) in anhydrous dichloromethane or pyridine.

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate.

-

-

Iodination:

-

Dissolve the crude tosylate in acetone.

-

Add sodium iodide (NaI, 3.0 equivalents) and stir the mixture at reflux for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 19-(3-Iodopropyl)heptatriacontane.

-

Purify the product by column chromatography on silica gel.

-

Synthesis Workflow Diagram:

Caption: Schematic of an LNP showing the potential role of a modified 19-(3-Iodopropyl)heptatriacontane.

Conclusion

19-(3-Iodopropyl)heptatriacontane is a specialized long-chain iodoalkane with significant potential as a key building block in the development of advanced drug delivery systems. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established organic chemistry reactions. The true value of this molecule lies in its potential to be transformed into novel ionizable or cationic lipids for the formulation of lipid nanoparticles, which are at the forefront of modern medicine, particularly for the delivery of genetic therapies. The in-depth understanding of its synthesis, characterization, and functional application provided in this guide is intended to support researchers and drug development professionals in harnessing the potential of this and similar molecules to create the next generation of therapeutics.

References

-

SATHEE. Finkelstein Reaction. IIT Kanpur. Available from: [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. Available from: [Link]

-

J&K Scientific LLC. Finkelstein Reaction. 2025 June 4. Available from: [Link]

-

Doc Brown. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2025 Jan 1. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. 2024 Dec 5. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Utah Tech University. Infrared Spectroscopy (IR). Available from: [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. Available from: [Link]

-

Doc Brown's advanced organic chemistry revision notes. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr. Available from: [Link]

-

EJBPS. European Journal of Biomedical and Pharmaceutical Sciences. 2026 Mar 1. Available from: [Link]

-

ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. 2014 Aug 12. Available from: [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. 2025 Aug 5. Available from: [Link]

-

Chemguide. grignard reagents. Available from: [Link]

-

Frontiers. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. 2020 Dec 2. Available from: [Link]

- Google Patents. US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018 Feb 6. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Dalal Institute. Wittig Reaction. Available from: [Link]

-

Wipf, P. 1. The Wittig Reaction. Available from: [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. 2023 Jan 26. Available from: [Link]

-

PMC. The role of lipid components in lipid nanoparticles for vaccines and gene therapy. 2022 Jul 3. Available from: [Link]

-

Chemsrc. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7. 2025 Aug 25. Available from: [Link]

Sources

- 1. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Electroreductive synthesis of long chain fatty alcohols from CO2 - American Chemical Society [acs.digitellinc.com]

The Complete Physicochemical Profile and Synthetic Applications of 19-(3-Iodopropyl)heptatriacontane in Advanced LNP Formulations

Executive Summary

The rapid clinical success of mRNA-based therapeutics and CRISPR-Cas9 gene editing relies heavily on the structural optimization of Lipid Nanoparticles (LNPs). At the core of this optimization is the design of proprietary ionizable lipids. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) has emerged as a critical, highly-branched alkylating intermediate used to synthesize these next-generation delivery vectors.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, and physicochemical properties of 19-(3-Iodopropyl)heptatriacontane. Furthermore, it details the mechanistic causality behind its structural design and provides a field-proven, self-validating protocol for its application in LNP synthesis.

Structural Causality and Physicochemical Profiling

The chemical architecture of an ionizable lipid dictates its pKa, biodistribution, and endosomal escape efficiency. 19-(3-Iodopropyl)heptatriacontane is engineered specifically to provide a massive, symmetrically branched hydrophobic domain.

As documented by , the compound possesses the Molecular Formula C₄₀H₈₁I and a Molecular Weight of 688.98 g/mol .

Structural Breakdown & Causality:

-

The C37 Backbone: The base chain is heptatriacontane (a 37-carbon continuous alkane).

-

The C19 Attachment Point: A 3-iodopropyl group (-CH₂-CH₂-CH₂-I) is attached exactly at the central 19th carbon. This creates two perfectly symmetrical 18-carbon (stearyl-like) tails branching from a single node.

-

The Spacer: The 3-carbon propyl spacer provides rotational freedom, ensuring that once an amine headgroup is attached, it can interact optimally with the aqueous environment without steric hindrance from the massive C37 hydrophobic bulk.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data, synthesizing reference metrics from and [1, 2, 3].

| Property | Value | Synthetic Causality / Significance |

| Chemical Name | 19-(3-Iodopropyl)heptatriacontane | Dictates a symmetrical 37-carbon backbone with a functionalized propyl branch. |

| Molecular Formula | C₄₀H₈₁I | Determines the exact stoichiometry required for high-yield synthetic workflows. |

| Molecular Weight | 688.98 - 688.99 g/mol | High MW ensures the extreme hydrophobicity required for stable LNP core formation. |

| CAS Number | 1413918-74-7 | Unique identifier for sourcing high-purity, GMP-grade precursor material. |

| Predicted Density | ~0.973 g/cm³ | Critical for volumetric calculations during organic solvent extraction phases. |

| Leaving Group | Iodide (-I) | Highly polarizable with a weak C-I bond, enabling highly efficient Sₙ2 alkylation. |

Mechanistic Role in LNP Synthesis: The Alkylation Advantage

From a synthetic standpoint, the selection of an alkyl iodide over an alkyl chloride or bromide is highly intentional. Iodine is an exceptionally large, polarizable atom, making the carbon-iodine (C-I) bond relatively weak and highly susceptible to nucleophilic attack.

When synthesizing ionizable lipids, the goal is to attach a pH-responsive amine headgroup to the hydrophobic tail. Using 19-(3-Iodopropyl)heptatriacontane allows for an Sₙ2 nucleophilic substitution to proceed under mild thermal conditions. This is a critical causality: harsher conditions required for alkyl chlorides would risk thermal degradation or oxidation of the long lipid chains. The iodide leaving group ensures a high-yield conversion to the target tertiary amine without compromising the structural integrity of the C40 tail.

Synthetic workflow for ionizable lipids via SN2 alkylation of 19-(3-Iodopropyl)heptatriacontane.

Self-Validating Experimental Protocol: Sₙ2 Amination Workflow

The following protocol is designed as a self-validating system . Every reagent choice intrinsically protects the reaction pathway: the use of anhydrous solvent prevents nucleophilic competition from water, while the non-nucleophilic base (DIPEA) acts as an internal acid scavenger, ensuring the primary amine is not deactivated by the hydroiodic acid (HI) byproduct. Finally, the extreme hydrophobicity of the C40 backbone acts as an intrinsic purification filter during liquid-liquid extraction.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask purged with inert Argon gas, dissolve 1.0 equivalent (eq) of 19-(3-Iodopropyl)heptatriacontane in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base & Nucleophile Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes, then add 1.2 eq of the target primary or secondary amine (e.g., 4-amino-1-butanol). Causality: DIPEA neutralizes the generated HI, driving the Sₙ2 reaction forward without consuming the valuable amine nucleophile.

-

Thermal Activation: Heat the reaction mixture to 75°C under continuous stirring. The superior leaving group ability of the iodide ion allows robust conversion at this moderate temperature.

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 9:1) until the complete disappearance of the alkyl iodide precursor spot (typically 24–48 hours).

-

Quenching and Extraction: Cool the mixture to room temperature. Dilute heavily with Hexane and wash sequentially with distilled water (3x) and brine (1x). Self-Validation: The highly hydrophobic product partitions entirely into the non-polar Hexane layer, while unreacted amine, DMF, and DIPEA salts are stripped away into the aqueous layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient elution (Hexane to Ethyl Acetate) to yield the pure branched ionizable lipid.

Mechanism of Action: Driving Endosomal Escape

Once synthesized, the resulting lipid utilizes the C40 backbone derived from 19-(3-Iodopropyl)heptatriacontane to execute its primary biological function: Endosomal Escape .

At physiological pH (7.4), the lipid remains neutral, allowing stable LNP circulation. Upon cellular endocytosis, the endosomal pH drops to ~5.5. The amine headgroup becomes protonated (cationic). The electrostatic interaction between this cationic headgroup and anionic endogenous endosomal lipids, combined with the massive, symmetrically branched C37 tail, forces the lipid to adopt a highly pronounced cone shape .

This cone geometry is thermodynamically incompatible with the flat bilayer structure of the endosome, forcing a phase transition from a lamellar phase to an inverted hexagonal (H_II) phase . This transition physically ruptures the endosomal membrane, releasing the mRNA payload into the cytosol.

Endosomal escape pathway driven by the cone-shaped geometry of the branched lipid tail.

Conclusion

19-(3-Iodopropyl)heptatriacontane (C₄₀H₈₁I, MW: 688.98 g/mol ) is far more than a simple alkyl halide; it is a meticulously engineered structural precursor. By providing a highly reactive Sₙ2 alkylation site paired with a massive, symmetrically branched hydrophobic domain, it enables the synthesis of ionizable lipids capable of overcoming the primary bottleneck in genetic medicine: efficient cytosolic delivery via endosomal membrane disruption.

References

An In-depth Technical Guide to the Physical Properties of 19-(3-Iodopropyl)heptatriacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-(3-Iodopropyl)heptatriacontane is a long-chain alkyl iodide, a class of organic compounds characterized by a lengthy hydrocarbon tail and a terminal iodine atom. These molecules are of significant interest in various fields, including materials science and drug development, where they can serve as building blocks for the synthesis of more complex molecules or as components of lipid-based drug delivery systems. The long alkyl chain imparts significant lipophilicity, while the iodo-functional group provides a reactive site for a variety of chemical transformations. A thorough understanding of the physical properties of 19-(3-Iodopropyl)heptatriacontane is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical attributes, supported by predicted data and established analytical protocols.

Molecular and Chemical Identity

The fundamental identity of 19-(3-Iodopropyl)heptatriacontane is defined by its molecular structure and associated identifiers.

| Property | Value | Source |

| Chemical Name | 19-(3-Iodopropyl)heptatriacontane | N/A |

| Molecular Formula | C₄₀H₈₁I | [1] |

| Molecular Weight | 688.99 g/mol | [1] |

| CAS Number | 1413918-74-7 | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#4285F4"];// Central carbon with the iodopropyl group C19 [pos="0,0!", label="C₁₉"];

// Iodopropyl group C_propyl1 [pos="-0.5,-1!", label="CH₂"]; C_propyl2 [pos="-0.5,-2!", label="CH₂"]; C_propyl3 [pos="-0.5,-3!", label="CH₂"]; I [pos="-0.5,-4!", label="I", fontcolor="#EA4335"];

// Heptatriacontane chains chain1_start [pos="0.5,0.5!", label="CH₂"]; chain1_end [pos="2.5,2.5!", label="CH₃"]; chain2_start [pos="-0.5,0.5!", label="CH₂"]; chain2_end [pos="-2.5,2.5!", label="CH₃"];

// Edges C19 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C_propyl3 -- I; C19 -- chain1_start; chain1_start -- "..." [style=dashed]; "..." -- chain1_end [style=dashed]; C19 -- chain2_start; chain2_start -- "..." [style=dashed]; "..." -- chain2_end [style=dashed];

// Labels for chains label1 [pos="1.5,1.5!", label="(CH₂)₁₇"]; label2 [pos="-1.5,1.5!", label="(CH₂)₁₇"]; }

Caption: Molecular structure of 19-(3-Iodopropyl)heptatriacontane.

Predicted Physical Properties

| Property | Predicted Value | Rationale and Commentary |

| Boiling Point | 675.4 ± 23.0 °C | The high boiling point is a direct consequence of the large molecular weight and the extensive van der Waals forces between the long alkyl chains. |

| Density | 0.973 ± 0.06 g/cm³ | As a solid, its density is expected to be close to, but slightly less than, that of water. |

| Melting Point | Estimated 75-85 °C | The melting point of the corresponding straight-chain alkane, n-tetracontane (C₄₀H₈₂), is in the range of 77-86 °C.[2][3][4] The introduction of a branch and a polar iodo-group can disrupt the crystal packing, potentially lowering the melting point. However, the overall long-chain nature will keep it in a similar range. |

Solubility Profile

The solubility of 19-(3-Iodopropyl)heptatriacontane is dictated by its predominantly nonpolar character.

-

Insoluble in Water: The large, nonpolar heptatriacontane backbone is hydrophobic and cannot overcome the strong hydrogen bonding network of water.

-

Soluble in Nonpolar Organic Solvents: It is expected to be soluble in solvents such as hexane, toluene, and chloroform. The principle of "like dissolves like" governs this behavior, where the intermolecular forces between the solute and solvent are of similar type and magnitude.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 19-(3-Iodopropyl)heptatriacontane. The following are predicted spectral data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~3.2 ppm (triplet): Protons on the carbon directly attached to the iodine atom (-CH₂-I). The electron-withdrawing effect of iodine causes a downfield shift.

-

~1.8 ppm (multiplet): Protons on the methylene group beta to the iodine (-CH₂-CH₂-I).

-

~1.2-1.4 ppm (broad multiplet): A large, overlapping signal from the numerous methylene groups (-CH₂) in the long alkyl chains.

-

~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).

¹³C NMR (Predicted):

-

~7 ppm: Carbon atom directly bonded to iodine (C-I).

-

~20-35 ppm: A series of peaks corresponding to the various methylene carbons in the alkyl chains.

-

~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the features of the long alkyl chain.

-

2955-2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.

-

1470-1460 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.

-

1380-1370 cm⁻¹ (weak): C-H bending (umbrella) vibrations of the methyl groups.

-

~500-600 cm⁻¹ (weak to medium): C-I stretching vibration. This peak is often weak and can be difficult to observe.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 688.99) may be observed, although it could be weak due to the lability of the C-I bond.

-

Fragmentation Pattern: The mass spectrum will likely show a characteristic fragmentation pattern with a series of peaks separated by 14 Da, corresponding to the loss of methylene (-CH₂) units from the alkyl chains. A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) is also expected. The loss of the iodopropyl group would also be a significant fragmentation pathway.

Experimental Protocols for Physical Characterization

For the empirical determination of the physical properties of 19-(3-Iodopropyl)heptatriacontane, the following standard laboratory procedures are recommended.

Determination of Melting Point (Differential Scanning Calorimetry)

Given the waxy, solid nature of this compound, Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.

Caption: Workflow for Melting Point Determination using DSC.

Causality behind Experimental Choices:

-

Small Sample Size: DSC is a highly sensitive technique, requiring only a small amount of material, which is advantageous for valuable or synthesized compounds.

-

Controlled Heating Rate: A controlled heating rate ensures thermal equilibrium and allows for the accurate determination of the transition temperatures.

-

Inert Atmosphere: Running the analysis under an inert gas (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures.

Spectroscopic Analysis

NMR Sample Preparation and Analysis:

-

Dissolution: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

FT-IR Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Background Subtraction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

GC-MS Analysis:

Due to its high molecular weight and boiling point, specialized GC-MS conditions are required.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like hexane or chloroform.

-

Injection: Use a high-temperature injector and a splitless injection mode to ensure complete vaporization and transfer of the analyte onto the column.

-

GC Column: Employ a short, high-temperature stable capillary column (e.g., 15 m) with a nonpolar stationary phase.

-

Temperature Program: Start with a relatively high initial oven temperature and a slow ramp rate to ensure good separation without excessive peak broadening.

-

Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular ion and expected fragments.

Conclusion

This technical guide provides a detailed overview of the key physical properties of 19-(3-Iodopropyl)heptatriacontane. While some of the data presented is predictive, it is based on sound chemical principles and provides a strong foundation for researchers and scientists working with this compound. The outlined experimental protocols offer a clear path for the empirical validation of these properties, ensuring the quality and reliability of future research and development endeavors involving this long-chain alkyl iodide.

References

Sources

- 1. Thermal Behavior of Waxes and Its Correlation with Mascara Stability Tests: A DSC Study | IntechOpen [intechopen.com]

- 2. mpbio.com [mpbio.com]

- 3. 4181-95-7 CAS MSDS (N-TETRACONTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Comprehensive Structure Elucidation of 19-(3-Iodopropyl)heptatriacontane: A Technical Whitepaper

Strategic Context & Molecule Profiling

In the rapidly advancing field of lipid nanoparticle (LNP) formulation, the architectural design of ionizable and structural lipids dictates the efficacy of nucleic acid delivery. Highly branched, lipophilic tails—such as those found in the benchmark lipid ALC-0315—are critical for promoting endosomal escape via the formation of inverted hexagonal phases 1[1].

19-(3-Iodopropyl)heptatriacontane ( C40H81I , Exact Mass: 688.5400 Da) serves as a highly specialized, symmetrically branched synthetic intermediate. Structurally, it consists of a 37-carbon continuous aliphatic backbone with a 3-iodopropyl chain covalently bonded to the exact center (the C19 position). Validating the structure of such a massive, waxy lipid presents a profound analytical challenge: the sheer volume of chemically similar methylene groups creates a massive spectral overlap (the "methylene envelope"), obscuring the critical branch point.

This whitepaper outlines a self-validating, multi-modal analytical framework designed to definitively prove the regiochemistry and functional integrity of this complex branched lipid.

Causality in Analytical Strategy

A standard analytical pass (e.g., basic GC-MS and 1D 1H NMR) is insufficient for a molecule of this size and symmetry. Our methodology is driven by the following causal logic:

-

Why APCI-HRMS over GC-MS? With a molecular weight of 687.9 g/mol and a 40-carbon profile, this lipid exhibits an extremely high boiling point, leading to thermal degradation and irreversible column retention in standard gas chromatography. Atmospheric Pressure Chemical Ionization (APCI) provides the necessary soft ionization for non-polar, heavy lipids without thermal destruction 2[2].

-

Why High-Field 2D NMR? In a 1D 1H NMR spectrum, the single C19 methine proton is completely buried under the ~68-proton multiplet at 1.25 ppm. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to trace the 3JCH scalar couplings from the 3-iodopropyl branch directly into the symmetrical C18 chains, proving the exact central location of the branch.

-

Why the Heavy Atom Effect Matters: Iodine's massive electron cloud induces a profound diamagnetic shielding effect on the adjacent carbon. We specifically look for the C3′ carbon to appear at an extreme upfield shift (0–10 ppm), which serves as an unequivocal signature of primary alkyl iodides 3[3].

Self-Validating Experimental Protocols

Protocol A: Non-Aqueous Reversed-Phase (NARP) LC-APCI-HRMS

This protocol is designed to confirm the exact mass and validate the presence of the terminal iodide via predictable neutral loss 4[4].

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of CHCl3:MeOH (1:1, v/v) to ensure complete solvation of the lipophilic chains.

-

Chromatography: Inject 5 µL onto an Acquity UPLC CSH C18 column. Use a non-aqueous gradient: Mobile phase A is Acetonitrile/Water (60:40) with 10 mM ammonium formate; Mobile phase B is Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Ionization & Acquisition: Operate the HRMS in APCI positive mode. Set the vaporizer temperature to 400°C and corona discharge to 5 µA. Acquire full scan MS (m/z 100-1000) and Data-Dependent MS/MS using Collision-Induced Dissociation (CID).

-

Self-Validation System: The protocol validates itself through mass differential logic. The intact [M+H]+ ion at m/z 689.5478 must be accompanied by a dominant MS/MS fragment at m/z 561.6443. The exact delta of 127.9035 Da corresponds to the neutral loss of HI. If this mass difference deviates by >5 ppm, the halogen identity is rejected.

Protocol B: High-Field Multi-Nuclear NMR Spectroscopy

-

Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

1H Acquisition: Acquire 1H NMR at ≥600 MHz to maximize the dispersion of the aliphatic envelope. Set the relaxation delay ( D1 ) to 2 seconds, acquiring 64 scans.

-

13C Acquisition: Acquire 13C{1H} NMR at ≥150 MHz. Critical: Set D1 to 5 seconds to ensure the complete relaxation of the quaternary-like branch point (C19) and the heavy-atom-substituted carbon ( C3′ ). Acquire 1024 scans.

-

Self-Validation System: Integrate the terminal methyl signal ( δ 0.88 ppm) and calibrate it to exactly 6.00 protons. The integral of the triplet at δ 3.18 ppm (the −CH2−I group) must integrate to exactly 2.00 ± 0.05. Any deviation mathematically proves incomplete iodination or the presence of symmetric alkane impurities.

Quantitative Data Presentation

Table 1: APCI-HRMS Diagnostic Ions

| Ion Type | Formula | Theoretical m/z | Expected Relative Abundance | Diagnostic Significance |

| Precursor [M+H]+ | C40H82I+ | 689.5478 | 15% | Confirms intact molecular weight and formula. |

| Neutral Loss [M−HI+H]+ | C40H81+ | 561.6443 | 100% (Base Peak) | Validates the presence of the primary alkyl iodide. |

| α -Cleavage Fragment | C22H44I+ | 435.2488 | <5% | Confirms the C18 chain length on one side of the C19 branch. |

Table 2: NMR Chemical Shift Assignments ( CDCl3 , 600 MHz)

| Position | Group | 1H δ (ppm) | Multiplicity ( J in Hz) | 13C δ (ppm) | Key HMBC Correlations |

| C3' | −CH2−I | 3.18 | t (6.8) | 6.5 | C1', C2' |

| C2' | −CH2− | 1.85 | quintet (7.0) | 28.5 | C1', C3', C19 |

| C1' | −CH2− | 1.35 | m | 34.1 | C2', C3', C18, C19, C20 |

| C19 | >CH− | 1.25 | m | 38.5 | C1', C18, C20 |

| C18, C20 | −CH2− | 1.25 | m | 33.2 | C19, C1' |

| C2-C17, C21-C36 | −CH2− | 1.20 - 1.30 | m | 22.7 - 31.9 | Adjacent methylenes |

| C1, C37 | −CH3 | 0.88 | t (7.0) | 14.1 | C2, C3, C35, C36 |

Structural Logic & Visualizations

The following diagrams map the systemic logic of the structure elucidation process and the specific 2D NMR correlations required to prove the C19 regiochemistry.

Caption: Multi-modal analytical workflow for branched lipid structure elucidation.

Caption: Key 2D NMR (COSY and HMBC) correlations establishing the C19 branch point.

References

-

Title: The Overlooked Stereoisomers of the Ionizable Lipid ALC315 Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation Source: Analytical Chemistry (ACS Publications) URL: [Link]

-

Title: Introduction to NMR Spectroscopy - Chemical Shifts of Alkyl Halides Source: The Department of Chemistry, UWI, Mona URL: [Link]

-

Title: Identification of Monomethyl Branched-Chain Lipids by a Combination of Liquid Chromatography Tandem Mass Spectrometry and Charge-Switching Chemistries Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Sources

Engineering Next-Generation Lipid Nanoparticles: The Commercial and Synthetic Landscape of 19-(3-Iodopropyl)heptatriacontane

Executive Summary

The rapid evolution of mRNA-based therapeutics has necessitated the development of highly specialized delivery vehicles, primarily Lipid Nanoparticles (LNPs). At the core of these LNPs are ionizable lipids, which dictate both encapsulation efficiency and in vivo transfection efficacy. 19-(3-Iodopropyl)heptatriacontane (CAS: 1413918-74-7) has emerged as a critical, commercially available building block for synthesizing these advanced ionizable lipids. This technical guide provides an in-depth analysis of its physicochemical properties, commercial supply chain, and synthetic utility, grounded in mechanistic causality.

Physicochemical Profiling & Structural Causality

19-(3-Iodopropyl)heptatriacontane is a highly lipophilic alkylating agent. Its architecture consists of a massive 37-carbon branched alkane chain (heptatriacontan-19-yl) tethered to a 3-iodopropyl reactive group[1].

Causality of the Chemical Architecture:

-

The Leaving Group (Iodine): In nucleophilic substitution (SN2) reactions, iodine is a superior leaving group compared to bromine or chlorine due to its larger atomic radius and higher polarizability. This lowers the activation energy required for the nucleophilic attack by an amine headgroup, which is critical when the substrate possesses massive steric bulk[2].

-

The Propyl Spacer: The three-carbon spacer between the iodine atom and the C19 branch point provides essential conformational flexibility. It minimizes steric clash during the SN2 transition state, ensuring acceptable reaction yields.

-

The Branched Tail (Heptatriacontan-19-yl): The dual 18-carbon branches create a highly specific hydrophobic volume. When the final synthesized lipid is protonated in an acidic endosome, this massive tail forces the lipid into a cone-like geometry, driving the critical bilayer-to-inverted hexagonal ( HII ) phase transition necessary for endosomal escape.

Table 1: Physicochemical Properties of 19-(3-Iodopropyl)heptatriacontane

| Property | Value | Reference |

| CAS Number | 1413918-74-7 | [3] |

| Molecular Formula | C40H81I | [1] |

| Molecular Weight | 688.98 g/mol | [3] |

| Predicted Density | 0.973 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 675.4 ± 23.0 °C | [3] |

| PubChem CID | 89972965 | [1] |

Commercial Availability & Supply Chain Dynamics

Historically, synthesizing highly branched, long-chain alkyl halides required multi-step, low-yield Grignard additions and subsequent halogenations. Today, 19-(3-Iodopropyl)heptatriacontane is commercially available off-the-shelf, democratizing the development of proprietary ionizable lipids for drug development professionals.

The compound is supplied globally by major chemical distributors, typically at a purity of ≥ 97%, which is the standard threshold for pharmaceutical intermediate synthesis to prevent complex downstream purification of lipid mixtures[2][4].

Table 2: Key Commercial Suppliers and Specifications

| Supplier | Product/Catalog Number | Advertised Purity |

| Sigma-Aldrich (Merck) | AMBH97B9F065 | 97% |

| Ambeed, Inc. | A115624 | 97% |

| Apollo Scientific | OR1058564 | Not Specified |

| Chemsrc (Aggregator) | Multiple (e.g., Amole Bio) | 97.0% - 99.0% |

Synthetic Workflows: Engineering Ionizable Lipids

The primary application of 19-(3-Iodopropyl)heptatriacontane is the synthesis of customized ionizable lipids via SN2 amination. The following protocol outlines a self-validating system for synthesizing a tertiary amine lipid.

Methodology: SN2 Alkylation of a Primary/Secondary Amine

-

Step 1: Reagent Preparation & Solvation. Dissolve the target amine headgroup (1.0 eq) and 19-(3-Iodopropyl)heptatriacontane (1.2 eq) in a 1:1 mixture of anhydrous Acetonitrile (MeCN) and Tetrahydrofuran (THF).

-

Causality: MeCN is a highly polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity. However, the extreme lipophilicity of the C40 iodide necessitates the addition of THF to ensure complete homogeneous solvation.

-

-

Step 2: Base Addition. Add anhydrous Potassium Carbonate ( K2CO3 ) (3.0 eq).

-

Causality: K2CO3 acts as a heterogeneous acid scavenger to neutralize the hydroiodic acid (HI) byproduct. Neutralizing HI prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 48 hours.

-

Causality: The massive steric hindrance of the heptatriacontan-19-yl tail significantly raises the activation energy barrier ( Ea ). Extended thermal energy is required to drive the reaction to completion.

-

-

Step 4: Workup & Desalting. Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2CO3 and KI ). Concentrate the filtrate under reduced pressure.

-

Step 5: Chromatographic Purification. Purify the crude viscous oil via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10).

-

Validation: The purified lipid should elute as a distinct band. Verification via 1H -NMR will show the disappearance of the characteristic triplet of the −CH2−I protons (typically around δ 3.2 ppm) and the emergence of new signals corresponding to the −CH2−N linkage.

-

Figure 1: Step-by-step synthetic workflow for SN2 amination of 19-(3-Iodopropyl)heptatriacontane.

Mechanistic Pathway: The Role of the Branched Tail in Endosomal Escape

The ultimate goal of utilizing 19-(3-Iodopropyl)heptatriacontane is to impart specific biophysical properties to the resulting LNP. Once the LNP is endocytosed by the target cell, it is trapped within an endosome. The survival and translation of the mRNA payload depend entirely on escaping this vesicle before lysosomal degradation occurs.

The branched heptatriacontan-19-yl tail is the mechanical engine of this escape. As the endosome matures, its internal pH drops to approximately 5.5. The amine headgroup of the synthesized lipid protonates, becoming positively charged. This charge hydration increases the effective cross-sectional area of the headgroup. Simultaneously, the bulky C37 branched tail splays outward. This severe cross-sectional mismatch between the headgroup and the tail forces the lipid layer to transition from a stable cylindrical bilayer into an inverted hexagonal ( HII ) phase. This non-bilayer phase is structurally incompatible with the endosomal membrane, leading to membrane destabilization, fusion, and the explosive release of the mRNA payload into the cytosol[5].

Figure 2: Mechanistic pathway of LNP endosomal escape driven by the branched lipid architecture.

References

-

Title: 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 Source: Chemsrc URL: [Link]

-

Title: 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 Source: PubChem (National Institutes of Health) URL: [Link]

- Title: CN113874507A - Nucleic acid vaccine for coronavirus (LNP Lipid Design)

Sources

- 1. 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]

- 3. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]

- 4. Iodides- Organic Building Blocks| Ambeed [ambeed.com]

- 5. CN113874507A - Nucleic acid vaccine for coronavirus - Google Patents [patents.google.com]

The Architecture of Hydrophobicity: Safety, Handling, and Synthetic Integration of 19-(3-Iodopropyl)heptatriacontane

As a Senior Application Scientist in lipid nanoparticle (LNP) development and synthetic materials, I approach the handling of 19-(3-Iodopropyl)heptatriacontane not merely as a procedural checklist, but as a system of chemical causality. This massive, branched alkyl iodide is a specialized hydrophobic synthon used to construct the tail domains of next-generation ionizable lipids.

Because of its extreme lipophilicity and the inherent photolability of the carbon-iodine (C–I) bond, standard handling procedures for simple organic reagents are insufficient. This whitepaper establishes a self-validating framework for the safe handling, storage, and synthetic application of this compound.

Physicochemical Profiling & The Causality of Risk

To handle a chemical safely, one must first understand the physical forces governing its behavior. 19-(3-Iodopropyl)heptatriacontane consists of a 37-carbon backbone branched at the 19-position with a 3-iodopropyl group.

This structure dictates two competing chemical realities:

-

Extreme Hydrophobicity: The massive C37 alkane domain renders the molecule completely insoluble in water and polar protic solvents. It behaves as a waxy solid that requires highly non-polar environments for dissolution.

-

Electrophilic Vulnerability: The primary alkyl iodide is an excellent leaving group, making it highly reactive for nucleophilic substitution (SN2). However, the C–I bond has a low bond dissociation energy (~234 kJ/mol), making it highly susceptible to photolytic cleavage.

Quantitative Data Summary

| Property | Value | Causality / Handling Implication |

| CAS Number | 1413918-74-7[1] | Unique identifier for procurement and SDS tracking. |

| Molecular Formula | C40H81I[1] | High carbon-to-halogen ratio dictates extreme lipophilicity. |

| Molecular Weight | 688.99 g/mol [2] | Requires precise molar calculations during stoichiometric reactions. |

| Physical State | Solid[3] | Waxy solid; requires complete dissolution in non-polar solvents. |

| Purity Standard | ≥ 97.0%[4] | Impurities may include elimination products (alkenes) or unreacted alcohols. |

| Storage Temperature | 2-8°C[3] | Prevents thermal degradation and slows photolytic iodine release. |

Hazard Assessment & Logical Mitigations

While not acutely volatile or highly toxic like short-chain alkyl halides, the biological and environmental risks of 19-(3-Iodopropyl)heptatriacontane scale with its lipophilicity. If exposed to biological tissue, it acts as a mild alkylating agent that will rapidly partition into and bioaccumulate within lipid membranes. General safety guidelines for similar long-chain aliphatic compounds mandate strict avoidance of dust formation and direct contact[5].

The following diagram maps the logical relationship between the molecule's chemical vulnerabilities and the required safety mitigations.

Logical relationship between chemical vulnerabilities of alkyl iodides and safety mitigations.

Self-Validating Experimental Workflow: SN2 Conjugation

In drug development, this compound is typically reacted with a secondary amine to yield a tertiary amine ionizable lipid. The following protocol is designed as a self-validating system —meaning each step contains a built-in visual or analytical checkpoint to confirm the integrity of the material before proceeding.

Step-by-step experimental workflow for the handling and SN2 reaction setup of the alkyl iodide.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Moisture Prevention)

-

Action: Remove the amber glass vial of 19-(3-Iodopropyl)heptatriacontane from 2-8°C storage[3] and place it in a vacuum desiccator for 30 minutes before opening.

-

Causality: Cold alkyl iodides rapidly condense atmospheric moisture. Water introduces nucleophilic competition (forming unwanted alcohols) and accelerates the hydrolysis of the C–I bond.

-

Validation Check: The vial exterior must be completely dry and at ambient room temperature before breaking the seal.

Step 2: Inert Atmosphere Weighing & Inspection

-

Action: Purge a clean, dry reaction flask with Argon. Weigh the required mass of the solid rapidly using an analytical balance, minimizing exposure to ambient lab lighting.

-

Causality: Ambient UV/Vis light induces homolytic cleavage of the C–I bond, generating iodine radicals that degrade the batch.

-

Validation Check: Inspect the solid. A pure, un-degraded batch will appear as a white to off-white solid. Any pink, yellow, or brown discoloration indicates free iodine (I2) contamination and requires immediate purification (e.g., recrystallization).

Step 3: Dissolution in Anhydrous Solvent

-

Action: Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M. Stir until completely dissolved.

-

Causality: The massive 37-carbon branched backbone renders this molecule completely insoluble in polar protic solvents and poorly soluble in polar aprotic solvents like Acetonitrile.

-

Validation Check: The solution must be perfectly clear. Cloudiness indicates incomplete dissolution of the hydrophobic chain, which will artificially lower your reaction stoichiometry.

Step 4: Nucleophilic Substitution (SN2)

-

Action: Add the target nucleophile (e.g., a secondary amine) and a non-nucleophilic base (e.g., anhydrous K2CO3 or DIPEA) to the solution. Heat to 50-60°C under Argon.

-

Causality: The primary iodide is an excellent leaving group. The base neutralizes the generated Hydroiodic acid (HI), driving the reaction forward and preventing acidic degradation of the newly formed lipid.

-

Validation Check: Monitor via TLC (Hexane:Ethyl Acetate). The disappearance of the high-Rf iodide spot confirms conversion.

Step 5: Thiosulfate Quench (Post-Reaction)

-

Action: Upon completion, cool the reaction and wash the organic layer with 10% aqueous Sodium Thiosulfate (Na2S2O3).

-

Causality: Thiosulfate reduces any liberated molecular iodine (I2) into water-soluble iodide ions (I-), stripping any pink/brown color and preventing oxidative side reactions during lipid purification.

Emergency Response & Spill Management

In the event of a spill, standard aqueous cleanup is ineffective due to the compound's extreme hydrophobicity.

-

Containment: Do not use water. Cover the spill with an inert, non-combustible absorbent material such as sand, clay, or vermiculite[6].

-

Cleanup: Sweep up the absorbed material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.

-

Disposal: Must be disposed of as halogenated organic waste through an approved environmental facility. Never wash down the sink, as it will cause severe aquatic toxicity and bioaccumulation.

References

-

PubChem Compound Summary for CID 89972965 , "19-(3-Iodopropyl)heptatriacontane | C40H81I", National Center for Biotechnology Information. URL:[Link]

-

ChemSrc Database , "19-(3-Iodopropyl)heptatriacontane Properties and Purity Standards", ChemSrc. URL: [Link]

Sources

- 1. 19-(3-Iodopropyl)heptatriacontane | C40H81I | CID 89972965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 19-(3-Iodopropyl)heptatriacontane | 1413918-74-7 [sigmaaldrich.com]

- 4. 19-(3-Iodopropyl)heptatriacontane | CAS#:1413918-74-7 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. dupont.com [dupont.com]

Methodological & Application

Application Note & Protocol: Synthesis of 19-(3-Iodopropyl)heptatriacontane from a Long-Chain Alcohol Precursor

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex lipids and molecular probes.

Abstract

This document provides a detailed protocol for the synthesis of 19-(3-iodopropyl)heptatriacontane, a long-chain aliphatic iodide. Such molecules are of interest in various fields, including materials science and the development of lipid-based drug delivery systems. The primary focus of this guide is the efficient conversion of the precursor alcohol, 19-(3-hydroxypropyl)heptatriacontane, to the target iodide. We will explore the Appel reaction as the principal synthetic route, valued for its mild conditions and suitability for complex molecules. An alternative method utilizing a cerium(III) chloride and sodium iodide system is also presented, offering a different approach to this transformation. This document is designed to provide both a practical, step-by-step guide and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The synthesis of long-chain functionalized alkanes like 19-(3-iodopropyl)heptatriacontane presents unique challenges due to the molecule's high molecular weight and significant hydrophobicity. The selection of an appropriate synthetic methodology is crucial to ensure high yields and purity. The conversion of a terminal alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. Alkyl iodides are excellent precursors for a variety of nucleophilic substitution and coupling reactions, making them valuable synthetic intermediates.

This guide will focus on the conversion of 19-(3-hydroxypropyl)heptatriacontane to 19-(3-iodopropyl)heptatriacontane. While the synthesis of the starting alcohol is beyond the scope of this specific protocol, it would typically be prepared via standard long-chain alcohol synthesis methodologies. Our primary focus here is the critical iodination step.

Two robust methods will be detailed:

-

The Appel Reaction: This reaction directly converts an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂). It proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to acidic or basic environments.[1][2] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

-

Cerium(III) Chloride/Sodium Iodide System: This method offers a mild and efficient alternative for the conversion of alcohols to iodides.[3][4] The use of CeCl₃·7H₂O as a Lewis acid in conjunction with NaI in a polar aprotic solvent like acetonitrile allows for a straightforward and often high-yielding transformation.[3][4]

Synthetic Workflow Overview

The overall synthetic strategy is a single-step conversion of the alcohol to the iodide. The choice between the Appel reaction and the CeCl₃/NaI system may depend on reagent availability, substrate sensitivity, and desired work-up procedure.

Caption: Synthetic routes from the precursor alcohol to the target alkyl iodide.

Detailed Experimental Protocols

Method 1: The Appel Reaction

The Appel reaction is a reliable method for converting primary and secondary alcohols to their corresponding alkyl halides.[5] The use of imidazole is common as it acts as a mild base and catalyst.[6][7]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 19-(3-hydroxypropyl)heptatriacontane | 579.1 | 1.0 | 579 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 2.0 | 525 mg |

| Iodine (I₂) | 253.81 | 2.0 | 508 mg |

| Imidazole | 68.08 | 3.0 | 204 mg |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| Saturated Sodium Thiosulfate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

| Hexanes | - | - | For chromatography |

| Ethyl Acetate | - | - | For chromatography |

Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (2.0 mmol, 525 mg) and imidazole (3.0 mmol, 204 mg).

-

Add anhydrous dichloromethane (10 mL) and cool the flask to 0 °C in an ice bath.

-

Slowly add iodine (2.0 mmol, 508 mg) in portions to the stirred solution. The mixture will turn into a dark brown/orange suspension.

-

In a separate flask, dissolve 19-(3-hydroxypropyl)heptatriacontane (1.0 mmol, 579 mg) in anhydrous dichloromethane (10 mL). Due to the waxy nature of the starting material, gentle warming may be required for complete dissolution. Ensure the solution is cooled back to room temperature before proceeding.

-

Add the alcohol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity). The long-chain nature of the product means it will have a low Rf value.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 19-(3-iodopropyl)heptatriacontane as a waxy solid.

Mechanism of the Appel Reaction:

Caption: Simplified mechanism of the Appel reaction for iodination.

Method 2: Cerium(III) Chloride/Sodium Iodide System

This method provides a milder alternative to the Appel reaction and avoids the use of phosphine reagents, simplifying the workup.[3][4]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 19-(3-hydroxypropyl)heptatriacontane | 579.1 | 1.0 | 579 mg |

| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 372.58 | 1.5 | 559 mg |

| Sodium Iodide (NaI) | 149.89 | 1.2 | 180 mg |

| Acetonitrile (MeCN), anhydrous | - | - | 20 mL |

| Diethyl Ether or MTBE | - | - | As needed |

| Water | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Protocol:

-

To a 100 mL round-bottom flask, add 19-(3-hydroxypropyl)heptatriacontane (1.0 mmol, 579 mg), sodium iodide (1.2 mmol, 180 mg), and cerium(III) chloride heptahydrate (1.5 mmol, 559 mg).

-

Add anhydrous acetonitrile (20 mL) and stir the suspension at room temperature. For less reactive or sterically hindered alcohols, refluxing the mixture may be necessary.[3] Given the long-chain nature of the substrate, gentle heating (e.g., 40-50 °C) may also improve solubility and reaction rate.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).

-

Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel as described in the Appel reaction protocol.

Characterization and Data

The final product, 19-(3-iodopropyl)heptatriacontane, should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence of the iodopropyl group and the long alkyl chain. The triplet corresponding to the methylene group adjacent to the iodine will be shifted downfield compared to the methylene group adjacent to the hydroxyl in the starting material.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Troubleshooting and Considerations

-

Solubility: Due to the long alkyl chain, both the starting material and the product may have limited solubility in common organic solvents at room temperature. Gentle warming may be necessary to facilitate dissolution.

-

Purification: The high lipophilicity and waxy nature of the compounds can make column chromatography challenging. A non-polar solvent system and careful loading of the column are essential.

-